molecular formula C11H23NO B13243951 2,2,5,5-tetramethyl-N-propyloxolan-3-amine

2,2,5,5-tetramethyl-N-propyloxolan-3-amine

Cat. No.: B13243951
M. Wt: 185.31 g/mol
InChI Key: RDZRPKCYFYJZII-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-N-propyloxolan-3-amine is an organic compound with the molecular formula C11H23NO. This compound is characterized by its oxolane ring structure, which is substituted with four methyl groups and an N-propylamine group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetramethyl-N-propyloxolan-3-amine typically involves the reaction of 2,2,5,5-tetramethyltetrahydrofuran with a suitable amine source under controlled conditions. One common method involves the use of N-propylamine in the presence of a catalyst to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-N-propyloxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives.

Scientific Research Applications

2,2,5,5-Tetramethyl-N-propyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethyl-N-propyloxolan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyltetrahydrofuran: A structurally similar compound with a tetrahydrofuran ring.

    2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid: Another compound with a similar ring structure but different functional groups.

Uniqueness

2,2,5,5-Tetramethyl-N-propyloxolan-3-amine is unique due to its combination of an oxolane ring with four methyl groups and an N-propylamine group. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-propyloxolan-3-amine

InChI

InChI=1S/C11H23NO/c1-6-7-12-9-8-10(2,3)13-11(9,4)5/h9,12H,6-8H2,1-5H3

InChI Key

RDZRPKCYFYJZII-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC(OC1(C)C)(C)C

Origin of Product

United States

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